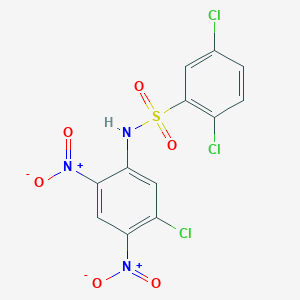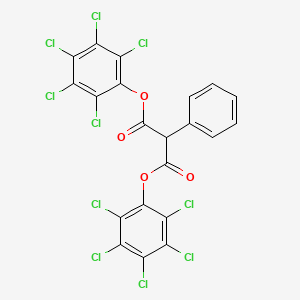
1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[1-(2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions with good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, the choice of solvents and reaction conditions can be tailored to minimize environmental impact and ensure safety.
化学反应分析
Types of Reactions
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride
Major Products
Oxidation: Pyrrole oxides
Reduction: Reduced pyrrole derivatives
Substitution: Substituted pyrroles
科学研究应用
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and electronic devices.
作用机制
The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes, while its anticancer properties could be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: A related compound with similar structural features but different functional groups.
1H-Pyrrole-2,5-dione, 1,1’-(4-hexyl-3-octyl-1,2-cyclohexanediyl)di-8,1-octanediyl]bis-: Another similar compound with variations in the alkyl chain length and substitution pattern.
Uniqueness
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-(2-propenyl)- stands out due to its unique combination of a cyclohexane ring and propenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse range of applications in different fields make it a valuable compound for scientific research and industrial use.
属性
CAS 编号 |
60564-42-3 |
|---|---|
分子式 |
C20H26N2 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
1-prop-2-enyl-2-[4-(1-prop-2-enylpyrrol-2-yl)cyclohexyl]pyrrole |
InChI |
InChI=1S/C20H26N2/c1-3-13-21-15-5-7-19(21)17-9-11-18(12-10-17)20-8-6-16-22(20)14-4-2/h3-8,15-18H,1-2,9-14H2 |
InChI 键 |
KVKLFZQHBVZHIJ-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C=CC=C1C2CCC(CC2)C3=CC=CN3CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


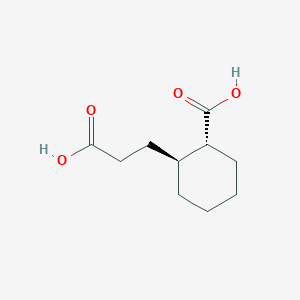
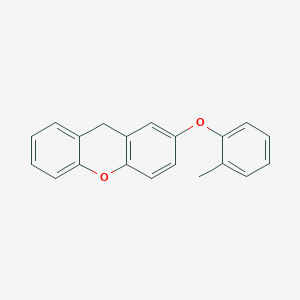
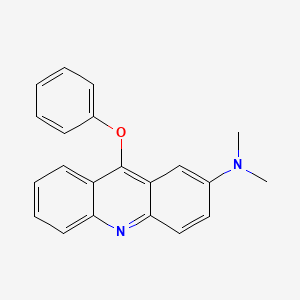

![3-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}pentane-2,4-dione](/img/structure/B14595265.png)
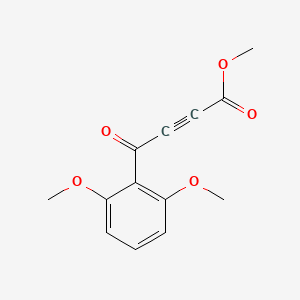
![2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine](/img/structure/B14595276.png)





